5-Chloro-2,4-difluorocinnamic acid
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Description
5-Chloro-2,4-difluorocinnamic acid is a chemical compound with the molecular formula C9H5ClF2O2 . It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of flavonoids, a diverse class of secondary metabolites in plants .
Synthesis Analysis
While there are no direct synthesis methods available for this compound, related compounds have been synthesized from commercially available precursors. For example, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence of nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of this compound is characterized by a cinnamic acid backbone with chlorine and fluorine substituents on the phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high melting point due to the presence of the rigid, planar phenyl ring and the polar carboxylic acid group .Safety and Hazards
Future Directions
The future research directions for 5-Chloro-2,4-difluorocinnamic acid could involve exploring its potential biological activities, developing more efficient synthesis methods, and studying its interactions with various biological targets. The unique properties of fluorinated compounds make them of great interest in the field of medicinal chemistry .
Properties
CAS No. |
695187-30-5 |
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Molecular Formula |
C9H5ClF2O2 |
Molecular Weight |
218.58 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5ClF2O2/c10-6-3-5(1-2-9(13)14)7(11)4-8(6)12/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
AXQLBJZFLDRWAD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C=CC(=O)O |
Origin of Product |
United States |
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